tert-Butyl 6-amino-decahydroisoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 6-amino-decahydroisoquinoline-2-carboxylate” is a chemical compound with the CAS Number: 1246033-04-4 . It has a molecular weight of 254.37 and its IUPAC name is tert-butyl 6-aminooctahydro-2 (1H)-isoquinolinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H26N2O2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h10-12H,4-9,15H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 348.4±42.0 °C and its predicted density is 1.041±0.06 g/cm3 . Its pKa value is predicted to be 10.75±0.20 .Scientific Research Applications
Synthesis and Drug Development
Marine Drug Synthesis : tert-Butyl 6-amino-decahydroisoquinoline-2-carboxylate derivatives have been explored for their potential in synthesizing marine drugs. For instance, the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, inspired by renieramycin M, leverages similar structural frameworks for antitumor activities. This approach underlines the compound's utility in synthesizing complex molecules for structural-activity relationship studies in antitumor antibiotics derived from tetrahydroisoquinoline natural products (Li et al., 2013).
HIV Protease Inhibitor Synthesis : In the synthesis of Saquinavir, an HIV protease inhibitor, tert-Butyl 6-amino-decahydroisoquinoline-2-carboxylate plays a role as an intermediate. The use of this compound demonstrates its importance in the convergent synthesis approach, leading to the development of vital antiviral medications (Xinlin, 2007).
Antimalarial Drug Development : The compound has been implicated in the selection and development of GSK369796, a 4-aminoquinoline drug candidate for treating malaria. Its design and synthesis were based on a rational approach considering chemical, toxicological, pharmacokinetic, and pharmacodynamic aspects, highlighting its role in developing affordable and effective antimalarial treatments (O’Neill et al., 2009).
Chemical Transformations
- Tert-butoxycarbonylation Reagent : The use of tert-Butyl 6-amino-decahydroisoquinoline-2-carboxylate derivatives as tert-butoxycarbonylation reagents for acidic proton-containing substrates showcases its utility in chemoselective reactions under mild conditions. This application is crucial for modifying amino acids, phenols, and carboxylic acids, further emphasizing its versatility in organic synthesis (Saito et al., 2006).
Chemical Synthesis and Methodology Development
- Cascade Recyclization : The compound's involvement in cascade reactions, such as the formation of pyrrolo[1,2-b][1,2,4]triazine and triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline derivatives, highlights its role in advancing synthetic methodologies. These reactions contribute to the development of novel heterocyclic compounds, demonstrating the compound's utility in diversifying chemical synthesis strategies (Ivanov, 2020).
Safety and Hazards
The compound has been classified with the GHS07 and GHS05 pictograms, indicating that it can cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 6-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h10-12H,4-9,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOCZWZSGVQGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(CCC2C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1246033-04-4 |
Source
|
Record name | tert-butyl 6-amino-decahydroisoquinoline-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.